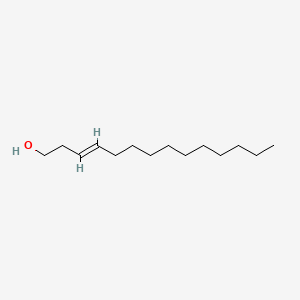3-Tetradecen-1-ol, (E)-
CAS No.: 68900-86-7
Cat. No.: VC18461391
Molecular Formula: C14H28O
Molecular Weight: 212.37 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 68900-86-7 |
|---|---|
| Molecular Formula | C14H28O |
| Molecular Weight | 212.37 g/mol |
| IUPAC Name | (E)-tetradec-3-en-1-ol |
| Standard InChI | InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h11-12,15H,2-10,13-14H2,1H3/b12-11+ |
| Standard InChI Key | DQELOVNSWGCVQZ-VAWYXSNFSA-N |
| Isomeric SMILES | CCCCCCCCCC/C=C/CCO |
| Canonical SMILES | CCCCCCCCCCC=CCCO |
Introduction
Chemical Identity and Structural Characteristics
Molecular Structure and Stereochemistry
3-Tetradecen-1-ol, (E)- belongs to the class of aliphatic alcohols with a 14-carbon chain (). The double bond at the third carbon adopts an E configuration, resulting in a trans arrangement of substituents. This stereochemistry influences its physical properties, such as melting point and solubility, and its interactions in biological systems . The compound’s InChIKey (DQELOVNSWGCVQZ-VAWYXSNFSA-N) and CAS registry number (68900-86-7) are critical identifiers for database searches .
Synonyms and Registry Identifiers
Physicochemical Properties
Phase Change and Thermodynamic Data
The enthalpy of vaporization () of 3-Tetradecen-1-ol, (E)- is 23.8 kcal/mol, determined via gas chromatography (GC) methods between 353–393 K . This value reflects the energy required to transition from liquid to vapor, critical for applications in volatile formulations.
Table 1: Thermodynamic and Chromatographic Properties
| Property | Value | Method/Column | Reference |
|---|---|---|---|
| Enthalpy of Vaporization | 23.8 kcal/mol | CGC | |
| Retention Index (DB-5) | 1663 | 30 m, 0.25 mm, 0.25 μm | |
| Retention Index (DB-Wax) | 2201 | 30 m, 0.32 mm, 0.25 μm |
Gas Chromatography Profiling
Gas chromatography on non-polar (DB-5) and polar (DB-Wax) columns reveals retention indices of 1663 and 2201, respectively . These indices aid in compound identification during analytical workflows, particularly in pheromone research where trace quantification is essential.
Synthesis and Analytical Methods
Structural Confirmation
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are pivotal for confirming the E configuration. Key spectral features include:
-
NMR: Trans coupling constants () for vinyl protons.
-
IR: Stretching vibrations at 2940 cm (C-H) and 1050 cm (C-O) .
Biological Relevance and Applications
Role in Insect Pheromone Systems
Although 3-Tetradecen-1-ol, (E)- itself showed no efficacy in trapping Hypsipyla robusta males in field trials , its structural analogs are integral to lepidopteran communication. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume